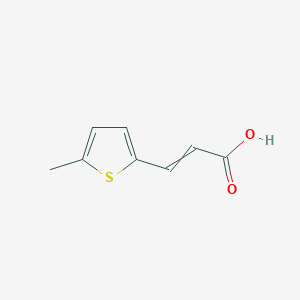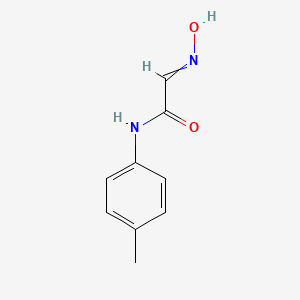
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents].
Step 2: Intermediate formation through [specific conditions].
Step 3: Final product isolation and purification using [techniques].
Industrial Production Methods
In an industrial setting, the production of “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” is scaled up using large reactors and automated systems. The process involves:
Raw Material Preparation: Ensuring the quality and consistency of starting materials.
Reaction Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions.
Product Isolation: Efficient separation and purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
“2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Replacement of specific functional groups under [conditions].
Common Reagents and Conditions
The reactions involving “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” typically use:
Oxidizing Agents: Such as [specific oxidants].
Reducing Agents: Including [specific reductants].
Catalysts: To enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include [specific compounds], which have been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
“2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of [specific industrial products].
Mecanismo De Acción
The mechanism by which “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” exerts its effects involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways leading to [specific outcomes].
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” include [list of compounds]. These compounds share structural similarities but differ in specific functional groups or properties.
Uniqueness
“2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-” is unique due to its [specific properties], which make it distinct from other similar compounds. Its unique structure allows for [specific applications] that are not possible with other compounds.
Propiedades
IUPAC Name |
3-(5-methylthiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOAQQYXASUJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406945 |
Source


|
| Record name | 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70329-36-1 |
Source


|
| Record name | 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2,3,5,6,7,8-hexahydro-1H-acridine-4-carbonitrile](/img/structure/B8051741.png)
![(6E)-7-amino-6-[(4-chlorophenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051757.png)


![6-methyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051780.png)

![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)

![3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)

![2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B8051811.png)

